Pevonedistat Pevonedistat Pevonedistat is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine which is substituted by a (1S)-2,3-dihydro-1H-inden-1-ylnitrilo group at position 4 and by a (1S,3S,4S)-3-hydroxy-4-[(sulfamoyloxy)methyl]cyclopentyl group at position 7. It is a potent and selective NEDD8-activating enzyme inhibitor with an IC50 of 4.7 nM, and currently under clinical investigation for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes. It has a role as an apoptosis inducer and an antineoplastic agent. It is a pyrrolopyrimidine, a secondary amino compound, a member of cyclopentanols, a sulfamidate and a member of indanes.
Pevonedistat has been used in trials studying the treatment of Lymphoma, Solid Tumors, Multiple Myeloma, Hodgkin Lymphoma, and Metastatic Melanoma, among others.
Pevonedistat is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity. Pevonedistat binds to and inhibits NAE, which may result in the inhibition of tumor cell proliferation and survival. NAE activates Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8), an ubiquitin-like (UBL) protein that modifies cellular targets in a pathway that is parallel to but distinct from the ubiquitin-proteasome pathway (UPP). Functioning in diverse regulatory activities, proteins conjugated to UBLs like Nedd8 typically are not targeted for proteasomal degradation.
Brand Name: Vulcanchem
CAS No.: 905579-51-3
VCID: VC0549055
InChI: InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1
SMILES: C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N
Molecular Formula: C21H25N5O4S
Molecular Weight: 443.5 g/mol

Pevonedistat

CAS No.: 905579-51-3

VCID: VC0549055

Molecular Formula: C21H25N5O4S

Molecular Weight: 443.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pevonedistat - 905579-51-3

Description

Pevonedistat, also known as TAK-924 and MLN4924, is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE). It selectively prevents the activation of Cullin-RING ligases (CRLs), thereby diminishing proteasomal degradation of CRL substrates. This mechanism of action has shown preclinical efficacy in multiple cancer models, including non-Hodgkin lymphoma and acute myeloid leukemia .

Mechanism of Action

Pevonedistat works by inhibiting the NAE, which is crucial for the activation of CRLs. CRLs are involved in the ubiquitination and subsequent proteasomal degradation of proteins. By blocking NAE, pevonedistat disrupts cell cycle progression and cell survival, leading to cancer cell death. This unique mechanism makes it an attractive candidate for combination therapies with other anticancer agents .

Phase I Study with Azacitidine and Venetoclax

A phase I study investigated the combination of pevonedistat with azacitidine and venetoclax in patients with relapsed/refractory acute myeloid leukemia (AML). Pevonedistat was administered intravenously on days 1, 3, and 5 of each 28-day cycle, with escalating doses from 10 mg/m² to 20 mg/m². The combination showed safety and encouraging preliminary activity .

Safety Profile

Pevonedistat, when combined with azacitidine, showed a comparable safety profile to azacitidine alone, with no increased myelosuppression. This makes it a promising combination for outpatient treatment .

Table 1: Key Findings from Phase 2 Study of Pevonedistat + Azacitidine

ParameterPevonedistat + AzacitidineAzacitidine Alone
Median OS (months)21.819.0
Median EFS (months)21.016.6
ORR (%)70.960.4
Median Duration of Response (months)20.613.1

Table 2: Specific Outcomes in HR-MDS Subgroup

ParameterPevonedistat + AzacitidineAzacitidine Alone
Median OS (months)23.919.1
Median EFS (months)20.214.8
ORR (%)79.356.7
CR Rate (%)51.726.7

Future Perspectives

Pevonedistat has been granted Breakthrough Therapy Designation by the U.S. FDA for the treatment of patients with higher-risk myelodysplastic syndromes (HR-MDS), highlighting its potential as a novel treatment option in this area . Ongoing and future studies will continue to explore its efficacy in combination with other agents and in various cancer types.

CAS No. 905579-51-3
Product Name Pevonedistat
Molecular Formula C21H25N5O4S
Molecular Weight 443.5 g/mol
IUPAC Name [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate
Standard InChI InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1
Standard InChIKey MPUQHZXIXSTTDU-QXGSTGNESA-N
Isomeric SMILES C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N
SMILES C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N
Canonical SMILES C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N
Appearance white solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not soluble in water.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulfamate
((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulphamate
4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl methyl sulfamidate
MLN-4924
MLN4924
pevonedistat
Reference 1. Brownell, James E.; Sintchak, Michael D.; Gavin, James M.; Liao, Hua; Bruzzese, Frank J.; Bump, Nancy J.; Soucy, Teresa A.; Milhollen, Michael A.; Yang, Xiaofeng; Burkhardt, Anne L.; Ma, Jingya; Loke, Huay-Keng; Lingaraj, Trupti; Wu, Dongyun; Hamman, Kristin B.; Spelman, James J.; Cullis, Courtney A.; Langston, Steven P.; Vyskocil, Stepan; Sells, Todd B.; Mallender, William D.; Visiers, Irache; Li, Ping; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Dick, Lawrence R. Substrate-assisted inhibition of ubiquitin-like protein-activating enzymes: the NEDD8 E1 inhibitor MLN4924 forms a NEDD8-AMP mimetic in situ. Molecular Cell (2010), 37(1), 102-111. 2. Soucy, Teresa A.; Smith, Peter G.; Milhollen, Michael A.; Berger, Allison J.; Gavin, James M.; Adhikari, Sharmila; Brownell, James E.; Burke, Kristine E.; Cardin, David P.; Critchley, Stephen; Cullis, Courtney A.; Doucette, Amanda; Garnsey, James J.; Gaulin, Jeffrey L.; Gershman, Rachel E.; Lublinsky, Anna R.; McDonald, Alice; Mizutani, Hirotake; Narayanan, Usha; Olhava, Edward J.; Peluso, Stephane; Rezaei, Mansoureh; Sintchak, Michael D.; Talreja, Tina; Thomas, Michael P.; Traore, Tary; Vyskocil, Stepan; Weatherhead, Gabriel S.; Yu, Jie; Zhang, Julie; Dick, Lawrence R.; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Langston, Steven P. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature (London, United Kingdom) (2009), 458(7239), 732-736. 3. Langston, Steven P.; Olhava, Edward J.; Vyskocil, Stepan. Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes. PCT Int. Appl. (2007), 174 pp. CODEN: PIXXD2 WO 2007092213 4. Critchley, Stephen; Gant, Thomas G.; Langston, Steven P.; Olhava, Edward J.; Peluso, Stephane. Preparation of nucleoside derivatives as inhibitors of E1 activating enzymes. PCT Int. Appl. (2006), 214pp. CODEN: PIXXD2 WO 2006084281 .
PubChem Compound 16720766
Last Modified Aug 15 2023

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